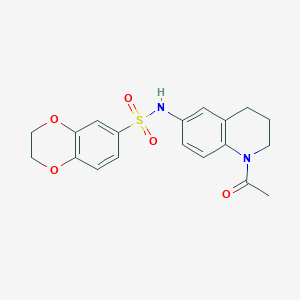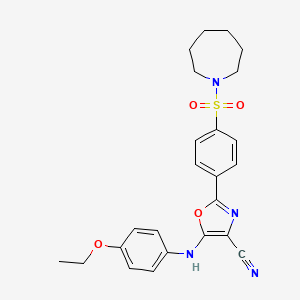
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1 and has been used in scientific research to study the effects of cannabinoids on the body.
Wirkmechanismus
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one binds to the CB1 receptor in the brain and other parts of the body, producing a range of effects. These effects include changes in mood, appetite, and pain perception. 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one has a high affinity for the CB1 receptor, which means that it binds to the receptor more strongly than other cannabinoids.
Biochemical and Physiological Effects:
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one produces a range of biochemical and physiological effects in the body. These effects include changes in mood, appetite, and pain perception. 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one has been shown to be effective in reducing pain in animal models, and it has also been shown to stimulate appetite in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one in lab experiments is that it produces similar effects to other cannabinoids, such as THC. This means that it can be used as a substitute for THC in experiments where THC is not available or cannot be used. However, one limitation of using 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is that it is a synthetic cannabinoid and may not produce the same effects as natural cannabinoids.
Zukünftige Richtungen
There are many potential future directions for research on 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one. One area of research could focus on the development of new synthetic cannabinoids that are more effective or have fewer side effects than 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one. Another area of research could focus on the development of new drugs that target the CB1 receptor and produce similar effects to cannabinoids. Finally, research could focus on the development of new treatments for conditions such as chronic pain and appetite disorders that target the CB1 receptor.
Synthesemethoden
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is synthesized through a multistep process that involves the reaction of various chemicals, including 2-chlorobenzonitrile, 1,4-thiazepan-4-amine, and phenylsulfonyl chloride. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor and produces similar effects to other cannabinoids, such as THC. 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one has been used to study the role of cannabinoids in pain management, appetite regulation, and other physiological processes.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S2/c21-18-9-5-4-8-17(18)19-10-12-22(13-14-26-19)20(23)11-15-27(24,25)16-6-2-1-3-7-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWGPQNCACGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)



![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)

![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)
![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)